molecular formula C10H6ClF3N2O B1629286 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline CAS No. 951904-99-7

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

Cat. No. B1629286
M. Wt: 262.61 g/mol
InChI Key: KPYBHBFILUSSMJ-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is a chemical compound with the following properties:



  • Empirical Formula : C<sub>10</sub>H<sub>5</sub>ClF<sub>3</sub>N

  • Molecular Weight : 231.60 g/mol

  • CAS Number : 346-55-4

  • Appearance : It exists as a crystalline solid.

  • Synonyms : Also known as 4-Chloro-7-(trifluoromethyl)quinoline.



Molecular Structure Analysis

The molecular structure of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline consists of a quinazoline core with the following substituents:



  • A chlorine atom (4-position)

  • A methoxy group (7-position)

  • A trifluoromethyl group (2-position)


For a visual representation, refer to the chemical structure.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 69-71°C (literature value).

  • Solubility : Soluble in chloroform (25 mg/mL, clear, colorless).


Scientific Research Applications

Synthesis of Derivatives

  • 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline derivatives exhibit potential biological activities, particularly in medicine. Synthesis methods for these compounds, such as N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline-4,6-diamine, have been optimized, involving steps like substitution, nucleophilic substitution reaction, and reduction reaction (Ouyang et al., 2016).

Biological Activity and Pharmacology

  • A study on 4-anilinoquinazoline derivatives, which are structurally similar to 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, reported the synthesis of compounds with significant cytotoxic effects on specific carcinoma cell lines. This indicates the potential use of these derivatives in cancer treatment (Chandregowda, Kush, & Reddy, 2009).

Synthesis and Characterization

  • The synthesis and characterization of various 4-(3-Chlorophenylamino)-6-methoxy quinazoline compounds have been explored. These synthesized compounds could potentially be modified for antitumor activities, emphasizing the importance of functionalized quinazoline entities in medical research (Yan, Huang, & Zhang, 2013).

Antimicrobial and Analgesic Applications

  • Research into quinazoline derivatives, including those related to 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline, has demonstrated their potential as antimicrobial, analgesic, and anti-inflammatory agents. This highlights the versatility of these compounds in various pharmaceutical applications (Dash, Dash, Laloo, & Medhi, 2017).

Antitumor Activities

  • Studies on 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives have shown that some of these compounds possess antitumor activity, specifically against certain cell lines in vitro. This further underscores the potential of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline in oncological research (Gui-ping, 2012).

Safety And Hazards


  • Eye Irritation : Classified as Eye Irritant (Category 2).

  • Skin Irritation : Classified as Skin Irritant (Category 2).

  • STOT SE (Specific Target Organ Toxicity) : May affect the respiratory system.

  • Storage Class : Combustible Solids (Storage Class Code 11).

  • Personal Protective Equipment : Use dust masks (type N95), eyeshields, and gloves when handling.


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize and study related derivatives.

  • Toxicology : Assess safety profiles and potential hazards.

  • Applications : Explore applications in drug discovery or material science.


properties

IUPAC Name

4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYBHBFILUSSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627619
Record name 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

CAS RN

951904-99-7
Record name 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Wu, LS Wang, P Li, J Yu, S Cheng, G Yu… - European Journal of …, 2023 - Elsevier
A series of new N-aryl-2-trifluoromethylquinazoline-4-amine analogs were designed and synthesized based on structure optimization of quinazoline by introducing a trifluoromethyl …
Number of citations: 2 www.sciencedirect.com

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